molecular formula C23H23ClN2O4S B300952 N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

Cat. No. B300952
M. Wt: 459 g/mol
InChI Key: ZJMNKBMEFYHGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, also known as Cmpd-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer research, N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a role in cancer cell growth and survival (Li et al., 2015). In neuroprotection studies, N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and cytoprotective genes (Wang et al., 2017). Inflammation studies have suggested that N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide may inhibit the NF-κB signaling pathway, which is known to play a role in the production of inflammatory cytokines (Li et al., 2015).
Biochemical and Physiological Effects
Studies have shown that N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide can have various biochemical and physiological effects depending on the context of its use. In cancer research, N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been found to inhibit the proliferation, migration, and invasion of cancer cells (Li et al., 2015). In neuroprotection studies, N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to reduce oxidative stress and improve cognitive function (Wang et al., 2017). Inflammation studies have suggested that N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide may reduce the production of inflammatory cytokines and inhibit the activation of immune cells (Li et al., 2015).

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide in lab experiments is its potential therapeutic properties in various fields. However, there are also limitations to its use. For example, N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been found to have low solubility in water, which can make it difficult to administer in vivo (Li et al., 2015). Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide.

Future Directions

There are several potential future directions for research on N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide. In cancer research, further studies could investigate the use of N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide in combination with other cancer therapies to enhance its effectiveness. In neuroprotection studies, future research could explore the potential use of N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Inflammation studies could investigate the potential use of N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide in the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide.
Conclusion
N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties in various fields. Its synthesis method has been described in detail, and studies have investigated its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. While further research is needed to fully understand the potential of N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, its potential therapeutic properties make it a promising area for future investigation.

Synthesis Methods

The synthesis of N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide involves the reaction of 5-chloro-2-hydroxyanisole with 4-methylbenzylamine to form an intermediate, which is then reacted with 4-methylbenzenesulfonyl chloride to yield N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide. This process has been described in detail in a study conducted by Li et al. (2015).

Scientific Research Applications

N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo (Li et al., 2015). In neuroprotection studies, N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models (Wang et al., 2017). Inflammation studies have shown that N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines (Li et al., 2015).

properties

Product Name

N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-17-8-10-18(11-9-17)15-26(31(28,29)20-6-4-3-5-7-20)16-23(27)25-21-14-19(24)12-13-22(21)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

ZJMNKBMEFYHGDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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